2-Amino-4-terc-butil-1,3-tiazol-5-carboxilato de etilo

Descripción general

Descripción

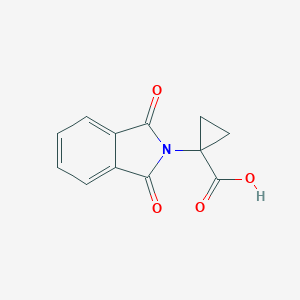

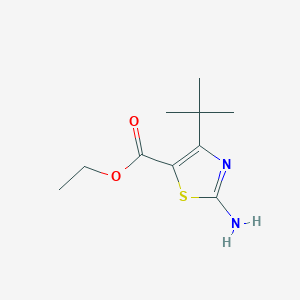

Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate is a compound with the molecular formula C10H16N2O2S . It is a derivative of 2-aminothiazole, a class of organic medicinal compounds that have been extensively studied for a range of biological and industrial applications .

Synthesis Analysis

Ethyl 2-aminothiazole-4-carboxylate, a precursor to the compound , can be synthesized by reacting ethyl bromopyruvate and thiourea . The resulting product is collected as off-white precipitates .Molecular Structure Analysis

The structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate has been determined . The molecules associate via a hydrogen-bonded R2 2(8) dimer consisting of N-H interactions, with the hydrogen-bonding array additionally involving N-H interactions to one of the carboxylate O atoms .Chemical Reactions Analysis

The compound is a part of the 2-aminothiazole class of compounds, which have been the subject of various studies investigating their structural aspects . One such study reported the structure of ethyl 4-tert-butyl-2-(3-phenylureido)-1,3-thiazole-5-carboxylate, which is currently the only structure of a 4-tert-butyl-5-ester derivative of an aminothiazole .Physical And Chemical Properties Analysis

The compound has a melting point of 200–202 °C . Its IR (KBr) cm −1 values are: 1688 (C=O ester), 2953 (C–H), 1517 (C=C), 1612 (C=N), 3250 (OH) . Its 1 H NMR (DMSO, δ ppm) values are: δ = 4.25 (q, 2H, CH 2), 1.25 (t, 3H, CH 3), 7.42 (s, 1H, Thiazole), 7.20 (m, 4H, Ar), 9.48 (s, 1H, H–C=N) .Aplicaciones Científicas De Investigación

Aplicaciones Antimicrobianas

Las 2-aminotiazoles, como el 2-amino-4-terc-butil-1,3-tiazol-5-carboxilato de etilo, se han utilizado como material de partida para la síntesis de una amplia gama de análogos heterocíclicos con prometedores papeles terapéuticos como agentes antibacterianos y antifúngicos . Por ejemplo, los compuestos sintetizados a partir del 2-aminotiazol-4-carboxilato mostraron un potencial antibacteriano significativo frente a Staphylococcus epidermidis gram-positivo y Pseudomonas aeruginosa gram-negativo .

Aplicaciones Anti-VIH

Se ha informado que las bases de Schiff, que pueden sintetizarse a partir de 2-aminotiazoles, tienen propiedades anti-VIH .

Aplicaciones Antioxidantes

Los 2-aminotiazoles también son conocidos por sus propiedades antioxidantes, lo que los hace útiles para combatir enfermedades relacionadas con el estrés oxidativo .

Aplicaciones Antitumorales

Ciertos derivados de 2-aminotiazol han mostrado potencial como agentes antitumorales . Por ejemplo, algunos compuestos demostraron una acción selectiva hacia las células de glioblastoma humano U251 y las células de melanoma humano WM793 .

Aplicaciones Antelmínticas

Se ha informado que los 2-aminotiazoles tienen propiedades antelmínticas, lo que significa que pueden usarse para tratar infecciones por gusanos parásitos .

Aplicaciones Antiinflamatorias y Analgésicas

Se ha informado que las bases de Schiff derivadas de 2-aminotiazoles tienen propiedades antiinflamatorias y analgésicas .

Aplicaciones Industriales

Los aminotiazoles se han estudiado ampliamente para una variedad de aplicaciones industriales .

Aplicaciones Inhibidoras

La 2-amino-1,3-tiazol, un compuesto similar al this compound, está catalogado como un

Mecanismo De Acción

Target of Action

Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate is a derivative of 2-aminothiazole, a compound that has been extensively studied for a range of biological and industrial applications 2-aminothiazole derivatives have been documented to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .

Mode of Action

It’s known that the molecules of this compound associate via a hydrogen-bonded r2 2(8) dimer consisting of n—h n interactions . This interaction could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Given the broad range of cell lines against which 2-aminothiazole derivatives have shown inhibitory activity , it can be inferred that multiple biochemical pathways might be affected.

Result of Action

Given the inhibitory activity of 2-aminothiazole derivatives against various cancerous cell lines , it can be inferred that the compound might induce cell death or inhibit cell proliferation in these cell lines.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . These precautions suggest that the compound’s action might be influenced by its physical state (solid or gaseous), concentration in the air, and direct contact with biological tissues.

Direcciones Futuras

2-aminothiazole derivatives, including Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, continue to be a promising scaffold in medicinal chemistry and drug discovery research . Their broad pharmacological spectrum and potential to decrease drug resistance make them a desirable focus for future research .

Propiedades

IUPAC Name |

ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-5-14-8(13)6-7(10(2,3)4)12-9(11)15-6/h5H2,1-4H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWBJUACHJHCLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356439 | |

| Record name | ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78968-26-0 | |

| Record name | Ethyl 2-amino-4-(1,1-dimethylethyl)-5-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78968-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the structure of Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate influence its hydrogen bonding interactions?

A1: The structure of Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate [] enables it to form hydrogen-bonded dimers through N—H⋯N interactions. These interactions occur between the amino group (N—H) of one molecule and the nitrogen atom in the thiazole ring of another molecule. Additionally, the molecule can engage in N—H⋯O interactions between the amino group and one of the oxygen atoms in the carboxylate group. This hydrogen bonding pattern contributes to the molecule's association in the solid state. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.